![molecular formula C15H16N2O4 B1372298 3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid CAS No. 1049605-28-8](/img/structure/B1372298.png)
3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid
Overview
Description
3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research conducted by Stavytskyi et al. (2020) delved into the synthesis of esters and amides of quinazoline derivatives, closely related to the compound . This study explored the modification of the carboxyl group, a common element in the molecular structure of these compounds, to enhance pharmacodynamic and pharmacokinetic characteristics. The study found that certain hetarylpropa noic acids demonstrated significant radical scavenging and LOX-inhibiting activities, providing a foundation for the potential biological activities of similar compounds (Stavytskyi et al., 2020).
Electronic and Redox Properties
In a study by Acosta et al. (2017), novel derivatives of pyrrolo[1,2-a]quinazoline were synthesized, which share a similar chemical framework with the compound . This research focused on understanding their electronic and redox properties, revealing potential applications in luminescence due to their unique absorption spectra. These insights could be relevant for similar quinazoline derivatives in developing luminescent materials (Acosta et al., 2017).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) investigated new oxadiazole derivatives linked with quinazolin-4-one, related to the core structure of the compound . The study aimed to assess their analgesic and anti-inflammatory activities. Results indicated that certain derivatives demonstrated potent activities in these areas, suggesting that similar structures may hold therapeutic potential in pain management and inflammation treatment (Dewangan et al., 2016).
Antiviral Activity
Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation. Some synthesized compounds displayed antiviral activity against the Tobacco mosaic virus, indicating the potential of quinazolin derivatives in antiviral applications (Luo et al., 2012).
properties
IUPAC Name |
3-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15-8-6-12(18)17(15)11-5-3-2-4-10(11)14(21)16(15)9-7-13(19)20/h2-5H,6-9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYRHARWXBHZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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